5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
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Overview
Description
5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are known for their electron-rich azole ring structure, which contains an oxygen atom adjacent to a nitrogen atom
Preparation Methods
The synthesis of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with sodium thiomethoxide to form 4-methylbenzyl thiomethyl ether. This intermediate is then reacted with isoxazole-3(2H)-one under appropriate conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Scientific Research Applications
5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be compared with other similar compounds, such as:
Isoxazole: The parent compound with a similar ring structure but without the 4-methylbenzylthio substituent.
4-Methylbenzyl isoxazole: A compound with a similar structure but lacking the thiomethyl group.
Thiomethyl isoxazole: A compound with a similar structure but lacking the 4-methylbenzyl group.
The uniqueness of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
89660-80-0 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)7-16-8-11-6-12(14)13-15-11/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
KKRTUHQRGZBHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
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